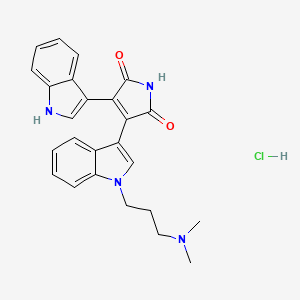

Bisindolylmaleimide I HCl

Overview

Description

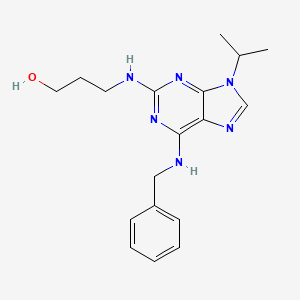

Bisindolylmaleimide I HCl is a highly selective cell-permeable protein kinase C (PKC) inhibitor . It is structurally similar to staurosporine and acts as a competitive inhibitor for the ATP-binding site of PKC . It shows high selectivity for PKCα, β I, β II, γ, δ, and ε isozymes .

Synthesis Analysis

Bisindolylmaleimide (BIM)-type compounds arise from natural sources such as arcyriarubin and are biosynthetically related to indolocarbazoles . BIMs are commonly the immediate synthetic precursors of indolocarbazoles . Synthetic endeavors within this class of compounds are broad and have led to the development of both remarkably potent and selective protein kinase inhibitors .Molecular Structure Analysis

The molecular formula of Bisindolylmaleimide I HCl is C25H25ClN4O2 . It is an enhanced water-soluble form of Bisindolylmaleimide I .Physical And Chemical Properties Analysis

The molecular weight of Bisindolylmaleimide I HCl is 448.9 g/mol . The compound is solid in form .Scientific Research Applications

Protein Kinase Inhibition

Bisindolylmaleimides (BIMs) are widely recognized for their potent activity against protein kinases. Specifically, BIMs act as reversible and ATP-competitive inhibitors of protein kinase C (PKC). Their structural similarity to staurosporine allows them to bind competitively to the ATP-binding site of PKC. Notably, BIMs exhibit high selectivity for various PKC isoforms, including PKCα, PKCβI, PKCβII, PKCγ, PKCδ, and PKCε . Ruboxistaurin and enzastaurin are clinical examples of BIMs that effectively inhibit PKC-β .

Clinical Applications

Clinical examples include ruboxistaurin and enzastaurin, both highly active PKC-β inhibitors. These compounds have shown promise in treating various diseases, including diabetic retinopathy and cancer .

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-[1-[3-(dimethylamino)propyl]indol-3-yl]-4-(1H-indol-3-yl)pyrrole-2,5-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N4O2.ClH/c1-28(2)12-7-13-29-15-19(17-9-4-6-11-21(17)29)23-22(24(30)27-25(23)31)18-14-26-20-10-5-3-8-16(18)20;/h3-6,8-11,14-15,26H,7,12-13H2,1-2H3,(H,27,30,31);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRAMWNCMYJHGGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=CNC5=CC=CC=C54.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00423558 | |

| Record name | Bisindolylmaleimide I, Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00423558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bisindolylmaleimide I HCl | |

CAS RN |

176504-36-2 | |

| Record name | Bisindolylmaleimide I, Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00423558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

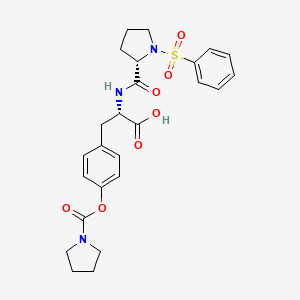

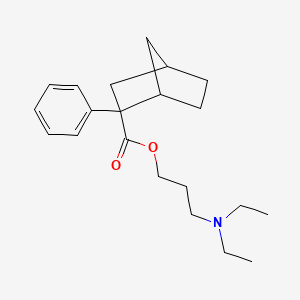

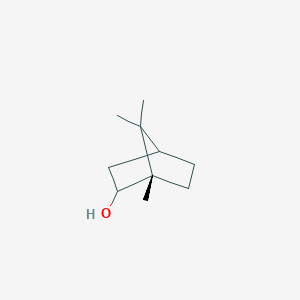

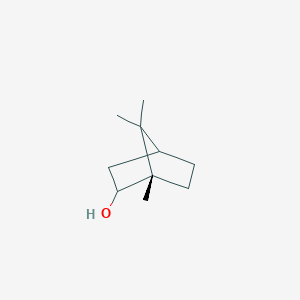

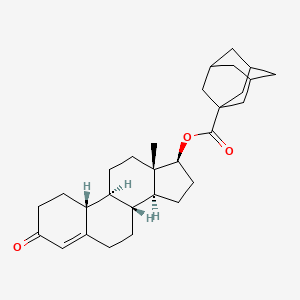

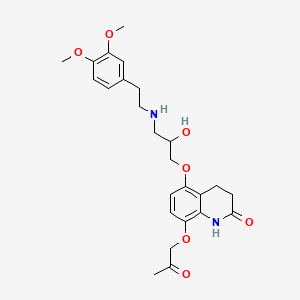

Feasible Synthetic Routes

Q & A

ANone: Bisindolylmaleimide I, HCl acts as a competitive inhibitor for the ATP-binding site of PKC [, , ]. This binding prevents PKC from phosphorylating its target proteins, effectively inhibiting the downstream signaling pathways regulated by these phosphorylation events [, , ].

ANone: Studies on rat C6 glioma cells have shown that Bisindolylmaleimide I, HCl can block the downregulation of β1AR mRNA levels induced by phorbol esters, which are known activators of PKC []. This suggests that PKC activation plays a role in the downregulation of β1AR gene expression [].

ANone: Research suggests that both the enhancement of Ca2+ currents by neurokinin 2 (NK2) receptors and the inhibition of Ca2+ currents by neurokinin 3 (NK3) receptors can be reversed by Bisindolylmaleimide I, HCl in adult rat dorsal root ganglia neurons []. This suggests that PKC acts as a downstream mediator in the modulation of Ca2+ channels by neurokinin receptors [].

ANone: Studies have shown that the cardioprotective effects of a ryanodine-induced preischemia Ca2+ load are eliminated by the administration of PKC inhibitors, including Bisindolylmaleimide I, HCl []. This finding suggests that PKC activation is crucial for the protective effect of preischemic Ca2+ loading in the context of ischemia-reperfusion injury [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-{[4-(Dimethylamino)phenyl][(6-methylpyridin-2-yl)amino]methyl}-2-methylquinolin-8-ol](/img/structure/B1667368.png)